5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one
CAS No.: 1007455-35-7
Cat. No.: VC11685922
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one - 1007455-35-7](/images/structure/VC11685922.png)
Specification
CAS No. | 1007455-35-7 |
---|---|
Molecular Formula | C11H11NO2 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 6-methoxyspiro[2H-isoindole-3,1'-cyclopropane]-1-one |
Standard InChI | InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)10(13)12-11(9)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Standard InChI Key | NBUXTTUPUBRZOV-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C3(CC3)NC2=O |
Canonical SMILES | COC1=CC2=C(C=C1)C3(CC3)NC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one belongs to the spirocyclic family, where a cyclopropane ring is fused orthogonally to an isoindolinone core. The methoxy group at the 5'-position introduces electronic and steric effects that influence reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
The spirojunction at the cyclopropane and isoindolinone rings imposes significant strain, which may enhance reactivity in synthetic transformations .
Synthetic Methodologies
Challenges in Spirocyclic Synthesis
Constructing the spirocyclopropane-isoindolinone system requires precise control over ring-forming reactions. Traditional approaches to cyclopropane synthesis, such as the Simmons-Smith reaction or [2+1] cycloadditions, face challenges in regioselectivity and stereochemical outcomes when applied to polycyclic systems .
Physicochemical Properties
Table 2: Physicochemical Profile
Property | Value | Significance |
---|---|---|
Hydrogen Bond Donors | 1 | Predicts solubility in polar solvents |
Hydrogen Bond Acceptors | 2 | Influences API crystallinity |
Rotatable Bonds | 1 | Impacts conformational flexibility |
Topological Polar SA | 46.2 Ų | Correlates with membrane permeability |
Exact Mass | 189.078978594 Da | Critical for mass spectrometry |
The compound’s moderate LogP (1.1) suggests balanced lipophilicity, making it a candidate for further pharmacokinetic optimization .
Analytical Characterization
Spectroscopic Signatures
While experimental spectra are unavailable in public databases, predicted features include:
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¹H NMR: A singlet for the methoxy group (δ 3.8–4.0 ppm) and cyclopropane protons as a multiplet (δ 1.2–1.8 ppm) .
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IR: Stretching vibrations at ≈1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C) .
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MS/MS: Fragmentation patterns dominated by cyclopropane ring cleavage (m/z 96, 131) .
Industrial and Research Applications
Material Science Applications
The rigid spiro architecture could serve as:
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Liquid Crystal Components: High anisotropy from the fused rings.
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Polymer Crosslinkers: Cyclopropane’s reactivity enables covalent network formation.
Medicinal Chemistry
As a bioisostere for flat aromatic systems, this compound may improve drug selectivity. Patent activity around related spirocycles (e.g., CN110862311A) highlights industrial interest .
Future Directions
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Synthetic Optimization: Developing enantioselective routes using chiral auxiliaries or asymmetric catalysis.
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ADMET Profiling: Systematic assessment of absorption, distribution, and toxicity.
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Target Deconvolution: High-throughput screening against kinase and GPCR panels.
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